2-Ethoxyethyl methanesulfonate (CAS 98139-68-5) is a monofunctional electrophilic alkylating agent utilized primarily to install a 2-ethoxyethyl ether motif onto nucleophilic substrates such as amines, phenols, and phosphines. As a methanesulfonate (mesylate) ester, it provides an industrially relevant balance between electrophilic reactivity and handling stability. In industrial and advanced laboratory procurement, it is predominantly selected as a precursor for active pharmaceutical ingredients (APIs), specialized ether-functionalized ionic liquids, and targeted modifications of macrocycles. Its baseline value proposition rests on its accelerated leaving-group kinetics compared to corresponding chlorides, combined with a highly favorable atom economy relative to bulkier sulfonates [1].
Attempting to substitute 2-ethoxyethyl methanesulfonate with cheaper 2-ethoxyethyl chloride or bromide frequently results in downstream process inefficiencies. Chlorides exhibit sluggish reaction kinetics for N- and O-alkylation, often necessitating the addition of stoichiometric iodide salts or extended heating, which degrades sensitive intermediates and reduces overall yield [1]. Conversely, while 2-ethoxyethyl tosylate offers similar reactivity to the mesylate, its significantly higher molecular weight imposes a severe atom-economy penalty, increasing the mass of raw materials required per batch and generating bulkier sulfonate waste [2]. Furthermore, in the synthesis of electrolytes or ionic liquids, the use of alkyl halides introduces residual halide contamination that drastically narrows the electrochemical window, a critical flaw that direct alkylation with the mesylate circumvents entirely [3].
In the synthesis of complex N-heterocycles, such as the benzimidazole core of pharmaceutical intermediates, 2-ethoxyethyl methanesulfonate demonstrates accelerated reactivity compared to its chlorinated analog. Alkylation using the mesylate typically achieves >90% conversion under mild basic conditions (e.g., KOH in toluene at 50 °C) within standard reaction times. In contrast, 2-ethoxyethyl chloride requires significantly higher temperatures (>100 °C) or the addition of iodide catalysts to overcome its poor leaving-group ability, often resulting in lower yields due to competitive side reactions [1].
| Evidence Dimension | N-alkylation yield and reaction conditions |
| Target Compound Data | >90% yield at 50 °C without heavy-metal or iodide catalysts |
| Comparator Or Baseline | 2-Ethoxyethyl chloride (requires >100 °C or KI catalyst, yielding ~20-30% less product) |
| Quantified Difference | Elimination of iodide catalyst and ~20-30% higher baseline yield |
| Conditions | Benzimidazole N-alkylation in toluene/KOH |
Eliminating the need for harsh heating and iodide catalysts streamlines API manufacturing and directly lowers energy and reagent costs.
For bulk procurement and scale-up, the mass efficiency of the alkylating agent is a critical cost driver. 2-Ethoxyethyl methanesulfonate has a molecular weight of 168.21 g/mol, whereas 2-ethoxyethyl p-toluenesulfonate (tosylate) weighs 244.31 g/mol. To deliver an equivalent molar quantity of the 2-ethoxyethyl group, a process requires approximately 45% more mass of the tosylate by weight. This directly translates to higher shipping volumes, increased reactor volume occupancy, and a proportionally larger mass of sulfonate waste generated post-reaction [1].
| Evidence Dimension | Reagent mass required per mole of alkylation |
| Target Compound Data | 168.21 g/mol (Mesylate leaving group = 95 g/mol) |
| Comparator Or Baseline | 2-Ethoxyethyl tosylate (244.31 g/mol; Tosylate leaving group = 171 g/mol) |
| Quantified Difference | 31% higher atom economy; 45% less raw material mass required per mole |
| Conditions | Stoichiometric mass calculation for bulk synthesis |
Procuring the mesylate instead of the tosylate substantially reduces raw material weight requirements and downstream waste disposal costs.
The synthesis of ether-functionalized phosphonium or imidazolium ionic liquids requires high-purity alkylation. Utilizing 2-ethoxyethyl methanesulfonate allows for the direct formation of the [OMs] anion paired with the functionalized cation, avoiding halide intermediates. When 2-ethoxyethyl bromide is used, the resulting bromide salt must undergo an anion exchange metathesis step, which frequently leaves 100–1000 ppm of residual bromide. This residual halide drastically increases viscosity and narrows the electrochemical window of the final electrolyte [1].
| Evidence Dimension | Residual halide content in synthesized ionic liquids |
| Target Compound Data | <10 ppm residual halides (direct [OMs] formation) |
| Comparator Or Baseline | 2-Ethoxyethyl bromide (>100 ppm residual halides post-metathesis) |
| Quantified Difference | >90% reduction in halide contamination and elimination of the metathesis step |
| Conditions | Synthesis of ether-functionalized phosphonium/imidazolium salts |
Ensures the electrochemical stability and low viscosity required for advanced battery electrolytes and specialized solvents.
2-Ethoxyethyl methanesulfonate is utilized for installing the 2-ethoxyethyl moiety in pharmaceutical intermediates, such as in the synthesis of the antihistamine Bilastine. Its accelerated reactivity under mild conditions prevents the degradation of sensitive heterocycles and eliminates the need for heavy-metal or iodide catalysts required by corresponding alkyl chlorides [1].
In the development of advanced electrolytes and specialized solvents, this compound is used to quaternize amines and phosphines (e.g., tributylphosphine) to produce ether-functionalized ionic liquids. The mesylate leaving group directly provides a desirable, halide-free counterion, bypassing the problematic anion-exchange steps associated with bromoalkane precursors and ensuring a wide electrochemical window [2].
For materials science applications involving conjugated metal-organic macrocycles, 2-ethoxyethyl methanesulfonate is utilized to append hydrophilic, flexible side-chains to rigid core structures (e.g., triphenylene ligands). Its superior leaving-group kinetics ensure complete functionalization, which is critical for modulating the π–π stacking, solubility, and bulk electronic properties of the resulting nanomaterials [3].